1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorophenyl group, a hydroxypropyl group, and a trifluoromethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3-(3-Chlorophenyl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-(3-chlorophenyl)-2-nitropropene, followed by reduction to obtain 3-(3-chlorophenyl)-3-hydroxypropylamine.
Formation of this compound: The final compound is obtained by reacting 3-(3-chlorophenyl)-3-hydroxypropylamine with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-methylphenyl]urea:
Uniqueness
1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O2/c18-13-3-1-2-11(10-13)15(24)8-9-22-16(25)23-14-6-4-12(5-7-14)17(19,20)21/h1-7,10,15,24H,8-9H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBMXCXVAOOWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.